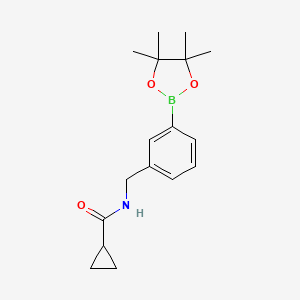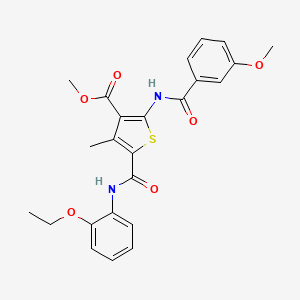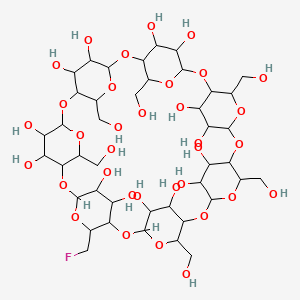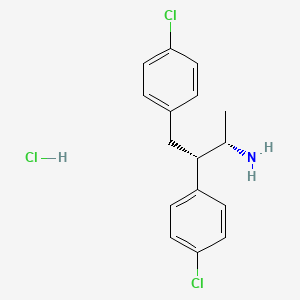![molecular formula C13H15NS B12066063 Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine is an organic compound that features a thiophene ring, a phenyl ring, and an ethylamine group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. Industrial processes may also involve continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the thiophene ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Applications De Recherche Scientifique
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
These compounds share the thiophene ring structure but differ in their specific functional groups and applications
Propriétés
Formule moléculaire |
C13H15NS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
N-[(2-thiophen-3-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3 |
Clé InChI |
MBOGSJRXRVGWPG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC=CC=C1C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
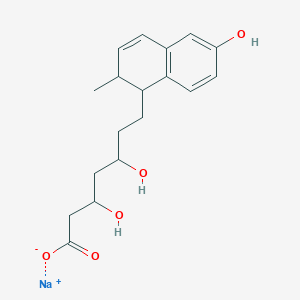
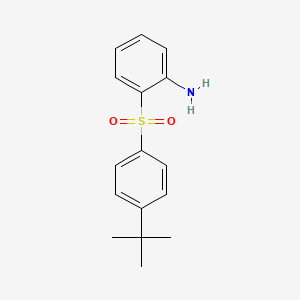
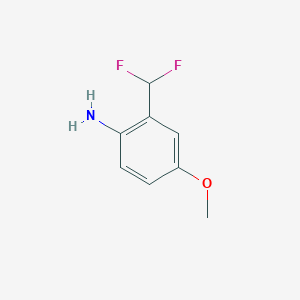
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)



